LogP Comparison: Propargyl vs. Parent Scaffold
The computed LogP of 3-(prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride (0.72) is 44% higher than that of the parent 3,9-diazaspiro[5.5]undecane (XLogP3-AA: 0.5), indicating a modest but measurable increase in lipophilicity conferred by the propargyl substituent [1][2]. This shift, while small, places the compound closer to the LogP range often associated with improved passive membrane permeability (typically LogP ~1-3 for CNS penetration) while still maintaining acceptable aqueous solubility [3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 0.72 (computed by ChemSpace) |
| Comparator Or Baseline | 3,9-Diazaspiro[5.5]undecane: XLogP3-AA: 0.5 (PubChem) |
| Quantified Difference | ΔLogP = +0.22 (44% increase relative to baseline 0.5) |
| Conditions | In silico computation; ChemSpace vs. PubChem XLogP3 algorithm |
Why This Matters
A higher LogP suggests improved passive membrane permeability, which is a critical parameter for cell-based assays and in vivo probe distribution, making the propargyl derivative a more favorable starting point for CNS-targeted or intracellular probe design compared to the parent scaffold.
- [1] ChemSpace CSSB06256046139: 3-(prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride. LogP: 0.72. View Source
- [2] PubChem CID 44628616: 3,9-Diazaspiro[5.5]undecane. XLogP3-AA: 0.5. View Source
- [3] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
